1-Methyl-1,2-dihydropyridine
CAS No.: 33707-38-9
Cat. No.: VC14264099
Molecular Formula: C6H9N
Molecular Weight: 95.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33707-38-9 |
---|---|
Molecular Formula | C6H9N |
Molecular Weight | 95.14 g/mol |
IUPAC Name | 1-methyl-2H-pyridine |
Standard InChI | InChI=1S/C6H9N/c1-7-5-3-2-4-6-7/h2-5H,6H2,1H3 |
Standard InChI Key | HZONRRHNQILCNO-UHFFFAOYSA-N |
Canonical SMILES | CN1CC=CC=C1 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
1-Methyl-1,2-dihydropyridine features a six-membered ring with one nitrogen atom and a methyl group at the 1-position. The 1,2-dihydropyridine core retains partial unsaturation, with double bonds at the 2,3- and 4,5-positions, conferring reactivity distinct from fully aromatic pyridines. The molecular formula is C₆H₉N, with a molecular weight of 95.14 g/mol. Key structural descriptors include:
The non-planar geometry of the 1,2-dihydropyridine ring allows for conformational flexibility, influencing its reactivity in cyclization and addition reactions .
Synthesis and Functionalization
Classical Synthetic Routes
Key Steps:
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Proline-catalyzed Mannich reaction: Induces asymmetry via enamine activation (20 mol% L-proline, MeCN, rt).
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Wittig olefination: Converts Mannich adducts to δ-amino enones using phosphoranes (EtOAc, 80°C).
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Cycloisomerization: SiCl₄-mediated ring closure (40°C) affords 1,2-DHPs in >99% ee and yields up to 71% .
This method scales efficiently to 20 mmol, demonstrating industrial viability .
Recent Advances in Asymmetric Synthesis
The development of organocatalytic strategies has addressed historical challenges in stereocontrol. For instance, List’s proline-catalyzed Mannich reaction achieves high enantioselectivity by leveraging hydrogen-bonding interactions between the catalyst and substrate . Additionally, enzyme-mediated resolutions of racemic 1,2-DHPs using lipases or esterases have provided access to both enantiomers, critical for pharmaceutical applications .
Physicochemical Properties and Reactivity
Stability and Solubility
1-Me-1,2-DHP is moisture-sensitive and prone to oxidation, necessitating storage under inert atmospheres. It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Derivatives with electron-withdrawing groups (e.g., carboxamides) show enhanced stability due to reduced ring strain .
Key Reactivity Patterns
The dihydropyridine ring participates in diverse transformations:
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Oxidation: Aerobic or peroxidative oxidation yields 1-methylpyridine, a process modulated by substituents .
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Electrophilic Substitution: The 3- and 5-positions are susceptible to halogenation and nitration, enabling functional diversification .
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Cycloadditions: Diels-Alder reactions with dienophiles generate bicyclic frameworks prevalent in alkaloid synthesis .
Pharmaceutical and Biological Applications
Drug Precursors and Bioactive Derivatives
1,2-DHPs serve as precursors to piperidine alkaloids and calcium channel blockers. For example, nilvadipine, a hypertension drug, derives from a 1,4-DHP scaffold, but 1,2-DHP analogs show promise in CNS drug discovery due to improved blood-brain barrier penetration . Recent work has highlighted 1,2-DHPs as inhibitors of protein tyrosine phosphatases (PTPs), targets in diabetes and cancer .
Mitochondrial Imaging Probes
Fluorogenic 1,2-DHP derivatives (e.g., 1b, 1d, 1g) localize in mitochondria with Pearson’s correlation coefficients >0.75 relative to commercial dyes (Fig. 2) . These probes operate via a photoinduced electron transfer (PET) mechanism, exhibiting emission at 590–620 nm upon phosphate cleavage, enabling real-time monitoring of PTP activity in live cells .
Industrial and Material Science Applications
Catalysis and Polymer Chemistry
1-Me-1,2-DHP acts as a ligand in transition metal catalysis, enhancing enantioselectivity in asymmetric hydrogenations. Its electron-rich nitrogen lone pair facilitates coordination to Pd, Rh, and Ir centers, enabling C–H activation reactions .
Advanced Materials
Incorporation of 1,2-DHP units into conjugated polymers imparts redox-active properties, applicable in organic electronics. For instance, poly(1,2-dihydropyridine)s exhibit tunable bandgaps (1.8–2.4 eV) and high charge carrier mobility (>10 cm²/V·s), making them candidates for flexible displays .
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